An In-depth Technical Guide to 2,2-Difluoro-3-methylsulfanyl-propionic acid (CAS 1823774-80-6): Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2,2-Difluoro-3-methylsulfanyl-propionic acid (CAS 1823774-80-6): Properties, Synthesis, and Potential Applications
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and bioavailability of bioactive compounds. The difluoromethylene (CF2) group, in particular, is of growing interest as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxymethylene unit, offering a powerful tool for modulating molecular properties.
This technical guide provides a comprehensive overview of 2,2-Difluoro-3-methylsulfanyl-propionic acid (CAS 1823774-80-6), a novel molecule that combines the key structural features of a difluorinated carbon center, a sulfur-containing side chain, and a carboxylic acid moiety. While specific experimental data for this compound is not yet widely available in the public domain, this document will leverage established principles of physical organic chemistry and data from structurally related analogs to provide a robust predictive analysis of its properties, potential synthetic routes, and promising areas for research and application. This guide is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science who are interested in the potential of this and similar fluorinated compounds.
Predicted Physicochemical Properties
The physicochemical properties of 2,2-Difluoro-3-methylsulfanyl-propionic acid are dictated by the interplay of its three primary functional groups: the carboxylic acid, the difluoromethylene group, and the methylsulfanyl group. Based on data for analogous compounds, the following properties can be predicted:
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C4H6F2O2S | Based on the chemical structure. |
| Molecular Weight | 156.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar short-chain carboxylic acids and thioethers are often liquids or low-melting solids. |
| Boiling Point | Estimated 200-250 °C | The presence of the polar carboxylic acid group and the increased molecular weight due to fluorine and sulfur atoms would suggest a higher boiling point than propionic acid (141 °C). |
| Solubility | Moderately soluble in water; soluble in organic solvents | The carboxylic acid group will impart some water solubility, while the rest of the molecule provides lipophilic character, favoring solubility in alcohols, ethers, and chlorinated solvents. |
| pKa | Estimated 2.5 - 3.5 | The electron-withdrawing effect of the two fluorine atoms on the alpha-carbon is expected to significantly increase the acidity of the carboxylic acid compared to propionic acid (pKa ~4.87). |
Proposed Synthetic Pathways
The synthesis of 2,2-Difluoro-3-methylsulfanyl-propionic acid can be envisioned through several plausible routes, leveraging modern fluorination chemistry. A potential retrosynthetic analysis suggests that the difluoro group can be installed onto a suitable precursor containing the methylsulfanyl and carboxyl functionalities.
Synthetic Workflow Diagram
Caption: A proposed synthetic workflow for 2,2-Difluoro-3-methylsulfanyl-propionic acid.
Experimental Protocol: A Hypothetical Approach
The following is a detailed, step-by-step methodology for a potential synthesis of 2,2-Difluoro-3-methylsulfanyl-propionic acid.
Step 1: Esterification of 3-(Methylsulfanyl)propionic acid
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To a solution of 3-(methylsulfanyl)propionic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(methylsulfanyl)propanoate.
Step 2: α-Ketonization
Causality: This step is crucial for setting up the subsequent difluorination. The carbonyl group at the 2-position will be the target for the fluorinating agent.
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Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.
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Slowly add the methyl 3-(methylsulfanyl)propanoate (1.0 eq) to the LDA solution at -78 °C.
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After stirring for 1 hour, add a suitable electrophilic oxygen source (e.g., a sulfonyloxaziridine) to the enolate solution.
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Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.
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Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
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Dry the organic phase, concentrate, and purify by column chromatography to obtain methyl 2-oxo-3-(methylsulfanyl)propanoate.
Step 3: Difluorination
Causality: Deoxyfluorinating agents like DAST or Deoxo-Fluor® are effective for converting ketones to geminal difluorides.
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In a fume hood, dissolve the methyl 2-oxo-3-(methylsulfanyl)propanoate (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (2.0-2.5 eq).
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to yield methyl 2,2-difluoro-3-(methylsulfanyl)propanoate.
Step 4: Hydrolysis
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Dissolve the methyl 2,2-difluoro-3-(methylsulfanyl)propanoate (1.0 eq) in a mixture of THF and water.
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Add lithium hydroxide (1.5-2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
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Acidify the reaction mixture to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2,2-Difluoro-3-methylsulfanyl-propionic acid.
Potential Applications and Research Directions
The unique combination of functional groups in 2,2-Difluoro-3-methylsulfanyl-propionic acid suggests several exciting avenues for research and application.
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Pharmaceuticals: The difluoromethylene group can enhance metabolic stability and act as a bioisostere for other functional groups.[1] The sulfur-containing moiety could interact with specific biological targets. This compound could serve as a valuable building block for synthesizing novel drug candidates with improved pharmacokinetic profiles.
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Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.[1] The structural motifs present in this molecule could be explored for the development of new agrochemicals.
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Materials Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymers and other materials. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity.
Logical Relationships in Potential Applications
Caption: Potential applications derived from the core structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,2-Difluoro-3-methylsulfanyl-propionic acid is not available, the following precautions should be taken based on the known hazards of structurally similar compounds.
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Corrosivity: As a carboxylic acid, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[2][3]
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Irritation: It may cause respiratory irritation.[3]
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Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
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Avoid inhalation of vapors and contact with skin and eyes.[4]
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2,2-Difluoro-3-methylsulfanyl-propionic acid represents a promising, yet underexplored, chemical entity at the intersection of fluorine chemistry, sulfur chemistry, and carboxylic acid chemistry. While experimental data remains to be published, this in-depth technical guide provides a solid foundation for researchers by predicting its properties, outlining plausible synthetic strategies, and highlighting its potential applications. The insights provided herein are intended to stimulate further investigation into this and related novel fluorinated compounds, which hold significant potential for advancements in medicine, agriculture, and materials science.
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